

What are the chemical properties of Iodo-PEG7-alcohol?

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Compound of Interest

Compound Name: Iodo-PEG7-alcohol

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Iodo-PEG7-alcohol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodo-PEG7-alcohol is a heterobifunctional molecule featuring a terminal iodide and a primary alcohol, connected by a seven-unit polyethylene glycol (PEG) spacer. This structure imparts both reactivity and desirable physicochemical properties, making it a valuable building block in several areas of chemical biology and drug development, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide explores the chemical properties, applications, and relevant experimental considerations for **Iodo-PEG7-alcohol**.

Chemical Properties

The chemical characteristics of **Iodo-PEG7-alcohol** are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

Property	Value	Source
Molecular Formula	C14H29IO7	[1][2]
Molecular Weight	436.28 g/mol	[1][2][3]
Appearance	Not explicitly stated, likely a liquid or low-melting solid	N/A
Purity	≥98.0%	[2][3]
Solubility	Soluble in DMSO (10 mM)	[2]
Storage Conditions	-20°C, protect from light	[2]
SMILES	ICCOCCOCCOCCOCCOCCO CCO	[2]

Reactivity and Functional Group Characteristics

The utility of **Iodo-PEG7-alcohol** stems from its two distinct functional groups:

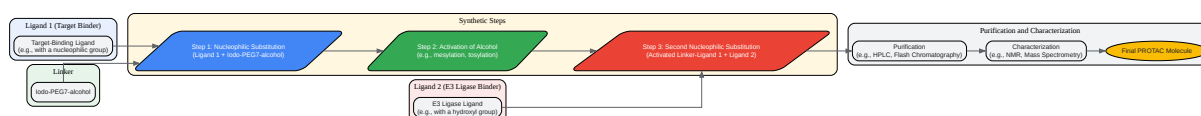
- **Terminal Iodide:** The carbon-iodine bond is a versatile functional group in organic synthesis. The iodide is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This is a common strategy for attaching the PEG linker to a target-binding ligand or an E3 ligase ligand in PROTAC synthesis.
- **Primary Alcohol:** The hydroxyl (-OH) group is a nucleophile and can participate in a variety of reactions, including esterification, etherification, and oxidation. This functional group provides a handle for further chemical modifications or for direct conjugation to other molecules. The presence of the hydroxyl group also contributes to the overall hydrophilicity of the molecule.

The polyethylene glycol (PEG) linker itself is a key feature, imparting increased water solubility and favorable pharmacokinetic properties to the final conjugate. The length of the PEG chain (n=7) has been empirically optimized in many applications to achieve the appropriate distance and orientation between the two ends of a bifunctional molecule like a PROTAC.

Application in PROTAC Synthesis: An Experimental Workflow

Iodo-PEG7-alcohol is prominently used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The synthesis of a PROTAC using **Iodo-PEG7-alcohol** typically follows a multi-step process.

A generalized experimental workflow for the synthesis of a PROTAC using **Iodo-PEG7-alcohol** is depicted below. This workflow outlines the key steps, from the initial functionalization of the ligands to the final purification of the PROTAC molecule.



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Caption: Generalized workflow for PROTAC synthesis using **Iodo-PEG7-alcohol**.

Experimental Protocol: General Procedure for Ligand Conjugation via Nucleophilic Substitution

This protocol provides a general outline for the first step in the PROTAC synthesis workflow, where a nucleophilic group on a target-binding ligand displaces the iodide of **Iodo-PEG7-alcohol**.

Materials:

- Target-binding ligand with a nucleophilic group (e.g., amine, thiol, or phenoxide)
- **Iodo-PEG7-alcohol**
- Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
- A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
- Inert atmosphere (e.g., Nitrogen or Argon)
- Standard laboratory glassware and magnetic stirrer
- Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

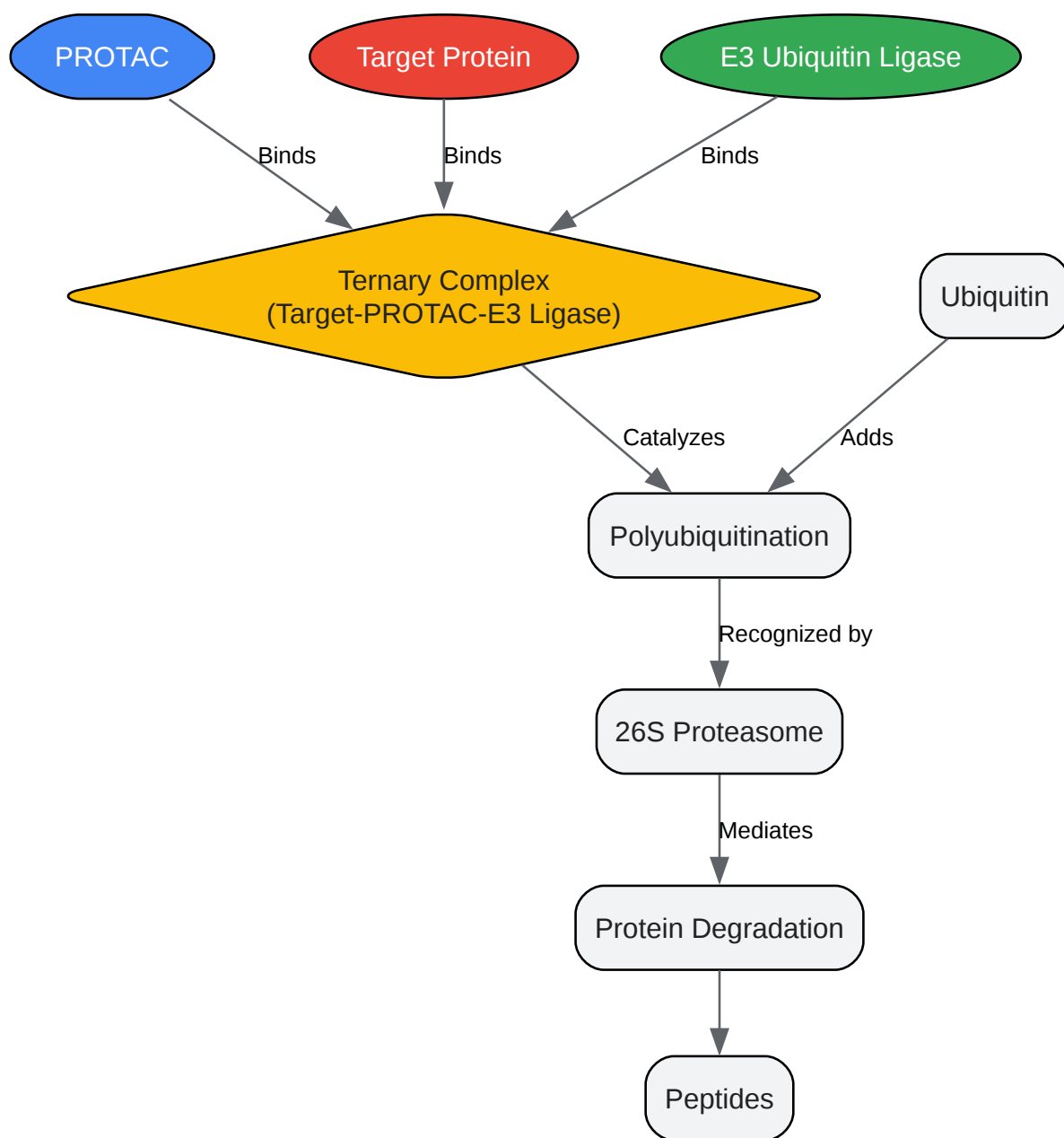
- Preparation: Under an inert atmosphere, dissolve the target-binding ligand (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.
- Addition of Base: Add the base (1.1 to 2.0 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature to deprotonate the nucleophile.
- Addition of Linker: Dissolve **Iodo-PEG7-alcohol** (1.0 to 1.2 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
- Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate)

in hexanes) to obtain the pure ligand-PEG7-alcohol conjugate.

- Characterization: Confirm the structure and purity of the product using analytical techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

Iodo-PEG7-alcohol itself does not participate in signaling pathways. However, the PROTACs synthesized using this linker are designed to hijack the cell's natural protein degradation machinery, specifically the Ubiquitin-Proteasome System (UPS). The logical relationship of this pathway is illustrated below.



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Caption: Logical flow of PROTAC-mediated protein degradation.

Conclusion

Iodo-PEG7-alcohol is a versatile and valuable chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, with a reactive iodide, a modifiable alcohol, and a solubilizing PEG chain, makes it an ideal linker for the construction of complex molecules like

PROTACs. A thorough understanding of its chemical properties and reactivity is essential for its effective application in the synthesis of novel therapeutics and chemical probes. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for scientists working with this important molecule.

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